Ceralasertib

Description

Ceralasertib is an orally available morpholino-pyrimidine-based inhibitor of ataxia telangiectasia and rad3 related (ATR) kinase, with potential antineoplastic activity. Upon oral administration, Ceralasertib selectively inhibits ATR activity by blocking the downstream phosphorylation of the serine/threonine protein kinase CHK1. This prevents ATR-mediated signaling, and results in the inhibition of DNA damage checkpoint activation, disruption of DNA damage repair, and the induction of tumor cell apoptosis. In addition, AZD6738 sensitizes tumor cells to chemo- and radiotherapy. ATR, a serine/threonine protein kinase upregulated in a variety of cancer cell types, plays a key role in DNA repair, cell cycle progression and survival; it is activated by DNA damage caused during DNA replication-associated stress.

inhibits ATR kinase

Properties

CAS No. |

1352226-88-0 |

|---|---|

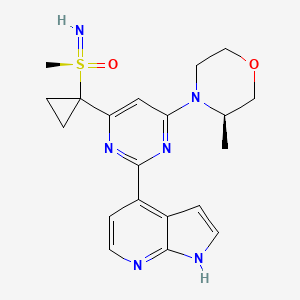

Molecular Formula |

C20H24N6O2S |

Molecular Weight |

412.5 g/mol |

IUPAC Name |

imino-methyl-[1-[6-[(3R)-3-methylmorpholin-4-yl]-2-(1H-pyrrolo[2,3-c]pyridin-4-yl)pyrimidin-4-yl]cyclopropyl]-oxo-λ6-sulfane |

InChI |

InChI=1S/C20H24N6O2S/c1-13-12-28-8-7-26(13)18-9-17(20(4-5-20)29(2,21)27)24-19(25-18)15-10-22-11-16-14(15)3-6-23-16/h3,6,9-11,13,21,23H,4-5,7-8,12H2,1-2H3/t13-,29-/m1/s1 |

InChI Key |

DTTJKLNXNZAVSM-JYCIKRDWSA-N |

Isomeric SMILES |

CC1COCCN1C2=NC(=NC(=C2)C3(CC3)[S@](=N)(=O)C)C4=C5C=CNC5=NC=C4 |

Canonical SMILES |

CC1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=N)(=O)C)C4=C5C=CNC5=NC=C4 |

Appearance |

white solid powder |

Purity |

> 98% |

Synonyms |

AZD6738; AZD-6738; 4-[4-[1-[[S(R)]-S-methylsulfonimidoyl]cyclopropyl]-6-[(3R)-3-methyl-4-morpholinyl]-2-pyrimidinyl]-1H-pyrrolo[2,3-b]pyridine; Ceralasertib |

Origin of Product |

United States |

Foundational & Exploratory

Ceralasertib's Synthetic Lethality in ATM-Deficient Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The principle of synthetic lethality, where the simultaneous loss of two genes results in cell death while the loss of either one alone does not, has become a cornerstone of precision oncology. A prominent example of this strategy is the inhibition of the Ataxia Telangiectasia and Rad3-related (ATR) kinase in cancers with a deficiency in the Ataxia Telangiectasia Mutated (ATM) gene. Ceralasertib (AZD6738), a potent and selective oral ATR inhibitor, has demonstrated significant preclinical and clinical activity in ATM-deficient tumors.[1][2] This technical guide provides an in-depth exploration of the core mechanism, quantitative data, and detailed experimental protocols relevant to the synthetic lethal relationship between Ceralasertib and ATM deficiency.

The Core Mechanism: Exploiting DNA Damage Response Dependency

ATM and ATR are pivotal kinases in the DNA Damage Response (DDR) pathway, a complex signaling network that maintains genomic integrity.[3] While their functions can be partially overlapping, they are activated by distinct types of DNA damage.[1] ATM is the primary sensor for DNA double-strand breaks (DSBs), whereas ATR is recruited to regions of single-stranded DNA (ssDNA) that arise from replication stress or the processing of other DNA lesions.[1]

In healthy cells, both ATM and ATR contribute to a robust DDR. However, cancer cells with loss-of-function mutations in the ATM gene are heavily reliant on the ATR signaling pathway to repair DNA damage and resolve replication stress, which is often elevated in cancer due to oncogene-driven proliferation.[4] Inhibition of ATR with Ceralasertib in these ATM-deficient cells creates a state of "dual pathway inhibition," leading to a catastrophic failure of DNA repair, accumulation of DNA damage, and ultimately, selective cancer cell death through mechanisms like mitotic catastrophe.[5][6] This selective killing of cancer cells while sparing normal, ATM-proficient cells is the essence of the synthetic lethal interaction.

Quantitative Data Presentation

The synthetic lethal interaction between Ceralasertib and ATM deficiency has been quantified in numerous preclinical studies. The following tables summarize key in vitro and in vivo data.

Table 1: In Vitro Sensitivity of Cancer Cell Lines to Ceralasertib

| Cell Line | Cancer Type | ATM Status | Ceralasertib IC50/GI50 (µM) | Reference |

| SNU-601 | Gastric Cancer | Deficient | ~0.1 | [7] |

| SNU-484 | Gastric Cancer | Proficient | >10 | [7] |

| H23 | NSCLC | Deficient | 2.38 | [8] |

| H460 | NSCLC | Proficient | 1.05 | [8] |

| A549 | NSCLC | Proficient | >10 | [8] |

| LoVo | Colorectal | MRE11A Deficient (ATM pathway) | Not specified, but sensitive | [2] |

| Granta-519 | Mantle Cell Lymphoma | ATM Deficient | Not specified, but sensitive | [2] |

| FaDu ATM knockout | Head and Neck | Deficient (Engineered) | Not specified, but sensitive | [2] |

| FaDu WT | Head and Neck | Proficient | Not specified, but resistant | [2] |

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition. NSCLC: Non-small cell lung cancer.

Table 2: In Vivo Efficacy of Ceralasertib in ATM-Deficient Xenograft Models

| Xenograft Model | Cancer Type | Dosing Regimen | Outcome | Reference |

| LoVo | Colorectal | 10-50 mg/kg, once daily | Dose-dependent tumor growth inhibition | [6] |

| Granta-519 | Mantle Cell Lymphoma | 10-50 mg/kg, once daily | Dose-dependent tumor growth inhibition | [6] |

| NCI-H23 | NSCLC | 50 mg/kg, once daily | Significant tumor growth inhibition | [2] |

| FaDu ATM knockout | Head and Neck | 25 mg/kg, twice daily | Significant tumor growth inhibition | [2] |

| H23 (ATM-deficient) | NSCLC | 50 mg/kg, p.o. | Tumor growth inhibition; rapid regression with cisplatin | [9] |

p.o.: per os (by mouth)

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the synthetic lethality of Ceralasertib in ATM-deficient cells.

Cell Viability Assay (MTS/MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well cell culture plates

-

Cancer cell lines (ATM-proficient and -deficient)

-

Complete cell culture medium

-

Ceralasertib (AZD6738) stock solution (e.g., 10 mM in DMSO)

-

MTS or MTT reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure logarithmic growth during the assay period.[10]

-

Drug Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with a serial dilution of Ceralasertib. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration (typically ≤ 0.1%).[10]

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTS/MTT Addition: Add 20 µL of MTS/MTT reagent to each well and incubate for 1-4 hours at 37°C, or as per the manufacturer's instructions.[10]

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.[10]

-

Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to calculate the percentage of cell viability. Plot the percentage of viability against the log of the drug concentration and use non-linear regression to determine the GI50/IC50 value.[10]

References

- 1. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. benchchem.com [benchchem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. wp.uthscsa.edu [wp.uthscsa.edu]

- 6. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clonogenic assay - Wikipedia [en.wikipedia.org]

- 8. Clonogenic survival assay [bio-protocol.org]

- 9. selleckchem.com [selleckchem.com]

- 10. mcgillradiobiology.ca [mcgillradiobiology.ca]

Ceralasertib's Role in Inducing Replication Stress: A Technical Guide

Abstract: Ceralasertib (AZD6738) is a potent and selective oral inhibitor of the Ataxia-Telangiectasia and Rad3-related (ATR) protein kinase, a master regulator of the DNA Damage Response (DDR) activated by replication stress.[1][2][3] Cancer cells, often characterized by oncogene-driven proliferation, exhibit high levels of endogenous replication stress, making them particularly dependent on the ATR pathway for survival and proliferation.[3][4] By inhibiting ATR, Ceralasertib abrogates the cell's ability to manage stalled replication forks, leading to an accumulation of DNA damage, replication fork collapse, and ultimately, cell death.[4][5] This guide provides a detailed examination of Ceralasertib's mechanism of action, a summary of its efficacy in preclinical and clinical settings, detailed experimental protocols for assessing its activity, and visualizations of the core biological pathways and experimental workflows.

Mechanism of Action: ATR Inhibition and Induction of Replication Stress

ATR is a critical serine/threonine protein kinase that responds to single-stranded DNA (ssDNA), a common feature of stalled DNA replication forks.[4][6] Upon activation, ATR phosphorylates a cascade of downstream targets, most notably Checkpoint Kinase 1 (CHK1), to initiate cell cycle arrest, stabilize replication forks, and promote DNA repair.[4][7]

Ceralasertib, as a selective ATP-competitive inhibitor of ATR, disrupts this entire signaling cascade.[7] This inhibition prevents the phosphorylation of CHK1, thereby disabling the S-phase and G2/M checkpoints. In cancer cells already under high replicative stress, this loss of checkpoint control is catastrophic. Without the ability to pause the cell cycle and repair DNA damage, cells prematurely enter mitosis with under-replicated or damaged DNA, leading to mitotic catastrophe and apoptosis.[8] This mechanism forms the basis of Ceralasertib's antitumor activity, both as a monotherapy in tumors with high intrinsic replication stress and in combination with DNA-damaging agents that further exacerbate this stress.[1][7]

Concept of Synthetic Lethality

A key therapeutic strategy for Ceralasertib involves exploiting the concept of synthetic lethality. This occurs when the combination of two genetic alterations (or a genetic alteration and a drug) leads to cell death, whereas either event alone is viable. Many cancers have pre-existing defects in certain DDR pathways, such as mutations in the ATM or BRCA genes.[9][10]

-

ATM Deficiency: The ATM kinase is primarily activated by DNA double-strand breaks (DSBs).[9] In ATM-deficient tumors, cells become heavily reliant on the ATR pathway to manage replication stress. Inhibition of ATR with Ceralasertib in this context removes the remaining major DDR pathway, leading to profound genomic instability and cell death.[6][9][11]

-

PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) inhibitors are effective in tumors with defective homologous recombination (HR) repair, often due to BRCA1/2 mutations. Resistance to PARP inhibitors can emerge through mechanisms that restore HR or stabilize replication forks. Combining Ceralasertib with a PARP inhibitor like Olaparib can overcome this resistance by preventing fork stabilization, creating a potent synthetic lethal interaction.[11][12]

Quantitative Data Summary

The efficacy of Ceralasertib has been evaluated in numerous clinical trials, both as a monotherapy and as part of combination regimens. The data highlights its activity across various tumor types and genetic backgrounds.

Table 1: Ceralasertib Monotherapy Clinical Trial Data

| Trial Name | Patient Population | Dose & Schedule | Overall Response Rate (ORR) | Stable Disease (SD) | Key Findings |

|---|---|---|---|---|---|

| PATRIOT (Phase I) [13][14] | Advanced Solid Tumors (n=67) | 160 mg BD, 14 days on / 14 days off | 8% (5 confirmed PRs) | 52% (34 patients) | Intermittent dosing was better tolerated. Durable responses seen in tumors with ARID1A loss and DDR defects. |

| ATARI (Phase II) [15] | Relapsed Ovarian/Endometrial Clear Cell Carcinoma (ARID1A loss, n=29) | 160 mg BD | 14% | 41% Disease Control Rate (DCR) at 16 weeks | Showed promising signals of clinical activity in rare gynecologic cancers. |

| PLANETTE (Phase IIa) [16] | ATM-altered Advanced Solid Tumors (n=28) | 160 mg BD, 14 days on / 14 days off | 7.1% (1 CR, 1 PR) | - | Responses were limited, suggesting combination strategies may be needed. |

Table 2: Ceralasertib Combination Therapy Clinical Trial Data

| Combination | Trial Name / Phase | Patient Population | Dose & Schedule | Overall Response Rate (ORR) | Median Progression-Free Survival (mPFS) |

|---|---|---|---|---|---|

| + Paclitaxel [1][3] | Phase I (NCT02630199) | Advanced Solid Tumors (n=57) | Ceralasertib 240 mg BD (d1-14) + Paclitaxel 80 mg/m² (d1, 8, 15) of 28d cycle | 22.6% (All patients) 33.3% (Melanoma subset, n=33) | 3.6 months (Melanoma subset) |

| + Olaparib [17] | CAPRI (Phase II) | Platinum-Sensitive Recurrent Ovarian Cancer (n=37) | Ceralasertib 160 mg QD (d1-7) + Olaparib 300 mg BD (d1-28) of 28d cycle | 49% | 7.3 months (median duration on study without progression) |

| + Olaparib [12][18] | OLAPCO (Basket Trial) | DDR-deficient Solid Tumors (n=25, heavily pretreated) | Ceralasertib 160 mg QD (d1-7) + Olaparib 300 mg BD (d1-28) of 28d cycle | 8.3% (62.5% Clinical Benefit Rate) | - |

| + Durvalumab [19] | Phase II (NCT04298021) | Advanced Biliary Tract Cancer (n=37 planned) | Ceralasertib 240 mg BD (d15-28) + Durvalumab 1.5g (d1) of 28d cycle | Trial in progress | Trial in progress |

Key Experimental Protocols

Evaluating the induction of replication stress by Ceralasertib involves a variety of cellular and molecular biology techniques. Below are detailed protocols for key assays.

This protocol details the detection of γH2AX, a marker for DNA double-strand breaks, which increase following ATR inhibition due to replication fork collapse.[20]

-

Cell Culture and Treatment:

-

Plate cancer cells (e.g., HT29, HCT116) on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treat cells with Ceralasertib at desired concentrations (e.g., 0.1-1 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

-

Fixation and Permeabilization:

-

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Blocking and Staining:

-

Wash three times with PBS.

-

Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.

-

Incubate with primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in 1% BSA/PBS overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

-

-

Mounting and Imaging:

-

Wash three times with PBS.

-

Mount coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.

-

Image using a fluorescence microscope. Quantify the number and intensity of γH2AX foci per nucleus using image analysis software (e.g., ImageJ).

-

This method is used to confirm that Ceralasertib is inhibiting ATR by measuring the reduction in phosphorylation of its direct downstream target, CHK1.[7]

-

Cell Lysis and Protein Quantification:

-

Culture and treat cells as described above. To induce baseline ATR activity, a DNA damaging agent (e.g., hydroxyurea or UV radiation) can be applied prior to Ceralasertib treatment.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins on an 8-10% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against phospho-CHK1 (Ser345) and total CHK1 overnight at 4°C. A loading control like β-actin or GAPDH should also be probed.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane three times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film.

-

Quantify band intensity to determine the ratio of p-CHK1 to total CHK1.

-

This protocol provides a general workflow for assessing the antitumor activity of Ceralasertib in a mouse model.[21][22]

-

Cell Preparation and Implantation:

-

Culture human cancer cells (e.g., ATM-deficient gastric cancer cells) to 70-80% confluency.

-

Harvest and resuspend cells in a 1:1 mixture of PBS and Matrigel to a final concentration of 5-10 x 10^6 cells per 100 µL.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of immunodeficient mice (e.g., 5-6 week old female nude mice).

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth using digital calipers. Calculate tumor volume using the formula: (Length x Width²)/2.

-

When tumors reach an average volume of 100-200 mm³, randomize mice into treatment groups (e.g., Vehicle control, Ceralasertib monotherapy, Combination therapy).

-

-

Drug Formulation and Administration:

-

Formulate Ceralasertib in an appropriate vehicle (e.g., 0.5% methylcellulose) for the desired route of administration (typically oral gavage).

-

Administer Ceralasertib according to the planned dose and schedule (e.g., 160 mg/kg, daily for 14 days).

-

-

Monitoring and Endpoint:

-

Measure tumor volume and body weight 2-3 times per week.

-

Monitor for any signs of toxicity.

-

Euthanize mice when tumors in the control group reach the predetermined size limit (e.g., 2000 mm³) or at the end of the study period.

-

-

Data Analysis:

-

Excise tumors for pharmacodynamic analysis (e.g., Western blot, IHC for γH2AX).

-

Analyze tumor growth inhibition (TGI) and perform statistical comparisons between treatment groups.

-

References

- 1. Phase I Study of Ceralasertib (AZD6738), a Novel DNA Damage Repair Agent, in Combination with Weekly Paclitaxel in Refractory Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is Ceralasertib used for? [synapse.patsnap.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. benchchem.com [benchchem.com]

- 5. ascopubs.org [ascopubs.org]

- 6. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Multidrug resistance transporters P-gp and BCRP limit the efficacy of ATR inhibitor ceralasertib in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ASCO – American Society of Clinical Oncology [asco.org]

- 10. Ceralasertib: A Promising ATM/ATR Inhibitor in Cancer Treatment – Ceralasertib ATM/ATR inhibitor [oregontechsupport.com]

- 11. Ceralasertib-Mediated ATR Inhibition Combined With Olaparib in Advanced Cancers Harboring DNA Damage Response and Repair Alterations (Olaparib Combinations) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ascopubs.org [ascopubs.org]

- 13. Ceralasertib shows potential in treating cancer, ICR study finds [clinicaltrialsarena.com]

- 14. Durable responses to ATR inhibition with ceralasertib in tumors with genomic defects and high inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. targetedonc.com [targetedonc.com]

- 16. aacrjournals.org [aacrjournals.org]

- 17. onclive.com [onclive.com]

- 18. researchgate.net [researchgate.net]

- 19. ASCO – American Society of Clinical Oncology [asco.org]

- 20. Durable responses to ATR inhibition with ceralasertib in tumors with genomic defects and high inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

Ceralasertib: A Technical Deep Dive into Radiosensitization

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ceralasertib (AZD6738) is a potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the cellular DNA Damage Response (DDR).[1][2][3][4][5] This technical guide provides a comprehensive overview of the preclinical and clinical evidence supporting the use of Ceralasertib as a sensitizer for radiotherapy. By abrogating the G2/M cell cycle checkpoint and inhibiting DNA repair mechanisms, Ceralasertib potentiates the cytotoxic effects of ionizing radiation, offering a promising therapeutic strategy for a range of solid tumors.[6][7][8][9][10] This document details the underlying mechanism of action, summarizes key quantitative data from pivotal studies, outlines common experimental protocols, and provides visual representations of the core biological pathways and experimental workflows.

Mechanism of Action: Exploiting Cancer's Reliance on the G2/M Checkpoint

Radiotherapy induces DNA damage, primarily in the form of double-strand breaks (DSBs), but also single-strand breaks (SSBs) and other lesions.[9] In response to this damage, cells activate the DDR network to arrest the cell cycle and facilitate DNA repair. A key player in this response is the ATR kinase, which is activated by replication stress and SSBs.[2][11]

Once activated, ATR phosphorylates a cascade of downstream targets, most notably the checkpoint kinase 1 (CHK1).[3][9] This leads to the inhibition of CDC25 phosphatases, which in turn prevents the activation of the CDK1/Cyclin B complex, a crucial driver of mitotic entry. The result is a G2/M cell cycle arrest, providing the cell with time to repair the radiation-induced DNA damage before proceeding into mitosis.[6][7][8]

Many cancer cells have a defective G1 checkpoint, often due to mutations in genes like TP53, making them heavily reliant on the G2/M checkpoint for survival following DNA damage.[7][9] Ceralasertib exploits this vulnerability. By inhibiting ATR, it prevents the phosphorylation of CHK1 and abrogates the G2/M checkpoint.[3][6][12] Consequently, cancer cells are unable to arrest their cell cycle in response to radiation, forcing them into mitosis with unrepaired DNA. This leads to mitotic catastrophe, characterized by the formation of acentric micronuclei, and ultimately, cell death.[6][8][12]

Furthermore, preclinical evidence suggests that Ceralasertib also inhibits homologous recombination (HR), a major pathway for repairing DSBs, further contributing to its radiosensitizing effects.[3][9][10]

References

- 1. Ceralasertib: A Promising ATM/ATR Inhibitor in Cancer Treatment – Ceralasertib ATM/ATR inhibitor [oregontechsupport.com]

- 2. Phase I Study of Ceralasertib (AZD6738), a Novel DNA Damage Repair Agent, in Combination with Weekly Paclitaxel in Refractory Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. What is Ceralasertib used for? [synapse.patsnap.com]

- 5. AZD6738 [openinnovation.astrazeneca.com]

- 6. ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JCI Insight - ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation [insight.jci.org]

- 8. "Atr Inhibition Radiosensitizes Cells Through Augmented DNA Damage and " by Scott J Bright, Mandira Manandhar et al. [digitalcommons.library.tmc.edu]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Radiosensitization by the ATR Inhibitor AZD6738 through Generation of Acentric Micronuclei - PMC [pmc.ncbi.nlm.nih.gov]

- 11. October 2025 – Ceralasertib ATM/ATR inhibitor [oregontechsupport.com]

- 12. Radiosensitization by the ATR Inhibitor AZD6738 through Generation of Acentric Micronuclei - PubMed [pubmed.ncbi.nlm.nih.gov]

Ceralasertib's Reprogramming of the Tumor Microenvironment: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ceralasertib (AZD6738), a potent and selective inhibitor of the Ataxia telangiectasia and Rad3-related (ATR) kinase, is emerging as a promising agent in oncology, not only for its direct cytotoxic effects on tumor cells but also for its profound ability to modulate the tumor microenvironment (TME). This technical guide synthesizes preclinical and clinical data to provide a comprehensive overview of Ceralasertib's impact on the TME, with a focus on its immunomodulatory properties. By inducing a type I interferon (IFN-I) response, Ceralasertib instigates a cascade of events that transforms an immunosuppressive TME into one that is permissive to robust anti-tumor immunity. This guide details the underlying signaling pathways, provides quantitative data on the cellular and cytokine shifts within the TME, and outlines the experimental protocols used to elucidate these effects, offering a valuable resource for researchers and drug development professionals in the field of immuno-oncology.

Introduction: Ceralasertib's Dual Mechanism of Action

Ceralasertib is an orally bioavailable inhibitor of ATR, a critical kinase in the DNA damage response (DDR) pathway.[1] In cancer cells, which often exhibit high levels of replication stress and genomic instability, inhibition of ATR leads to the collapse of replication forks, accumulation of DNA damage, and ultimately, cell death.[1] Beyond this direct anti-tumor activity, a growing body of evidence reveals a second, equally important mechanism of action: the reprogramming of the tumor microenvironment.

This immunomodulatory effect is primarily driven by the induction of a type I interferon response following ATR inhibition.[2][3] This IFN-I signaling cascade initiates a profound shift in the TME, characterized by:

-

Enhanced T-cell-mediated immunity: Ceralasertib's anti-tumor effects are largely dependent on CD8+ T-cells.[2][3]

-

Reduction of immunosuppressive cell populations: A notable decrease in myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) is observed.[3]

-

Activation of antigen-presenting cells: Dendritic cells (DCs) are activated, leading to improved T-cell priming and anti-tumor responses.[3]

The strategic use of intermittent dosing schedules has been shown to be crucial for maximizing these immunomodulatory effects, allowing for the recovery and expansion of effector T-cell populations.[2] This guide will delve into the quantitative data and experimental methodologies that underpin our understanding of these processes.

Signaling Pathways Modulated by Ceralasertib in the TME

The central signaling pathway initiated by Ceralasertib in the TME begins with the inhibition of ATR in tumor cells, leading to DNA damage and the subsequent activation of innate immune sensing pathways, culminating in a robust type I interferon response that orchestrates the reprogramming of the immune landscape.

Quantitative Impact of Ceralasertib on the Tumor Microenvironment

The administration of Ceralasertib, particularly in intermittent schedules, leads to significant and quantifiable changes in the cellular composition and cytokine milieu of the TME. The following tables summarize key findings from preclinical studies.

Table 1: Effects of Ceralasertib on Immune Cell Populations in the TME

| Cell Type | Mouse Model | Treatment | Change | Reference |

| CD8+ T-cells | CT26 | Ceralasertib (intermittent) | Transient decrease on-treatment, rebound off-treatment | [2] |

| MC38 | Ceralasertib (intermittent) | Rebound and recovery during off-treatment phase | [2] | |

| CT26 | Ceralasertib + RT | Increased infiltration at day 12 vs. vehicle | [1] | |

| Monocytic MDSCs (M-MDSCs) | CT26 | Ceralasertib | Significant decrease | [3] |

| Tumor-Associated Macrophages (TAMs) | CT26 | Ceralasertib | Significant decrease | [3] |

| Dendritic Cells (DCs) (CD11c+ MHC II+) | CT26 | Ceralasertib | Increased percentage | [3] |

Table 2: Ceralasertib's Effect on Dendritic Cell Activation Markers

| Marker | Mouse Model | Treatment | Change | Reference |

| MHC Class I (H2Kb) | CT26 | Ceralasertib | Marked up-regulation | [3] |

| MHC Class II (IAb) | CT26 | Ceralasertib | Marked up-regulation | [3] |

| CD40 | CT26 | Ceralasertib | Marked up-regulation | [3] |

| CD80 | CT26 | Ceralasertib | Marked up-regulation | [3] |

Table 3: Modulation of Cytokine and Chemokine Expression by Ceralasertib

| Cytokine/Chemokine | Mouse Model | Treatment | Change | Reference |

| Type I Interferon (IFN-I) Signature Genes | CT26 | Ceralasertib | Up-regulation | [2] |

| CCL2 | HPV-driven | AZD6738 + RT | Modulation of gene expression | [4] |

| CCL5 | HPV-driven | AZD6738 + RT | Modulation of gene expression | [4] |

| CXCL10 | HPV-driven | AZD6738 + RT | Modulation of gene expression | [4] |

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in this guide.

In Vivo Murine Tumor Models and Dosing

The antitumor activity and immunomodulatory effects of Ceralasertib have been extensively studied in syngeneic mouse tumor models.

-

Cell Lines and Implantation:

-

Ceralasertib (AZD6738) Administration:

-

Ceralasertib is formulated in 10% DMSO, 40% propylene glycol, and 50% water for oral gavage.[7]

-

Intermittent Dosing: A frequently used schedule is 25 mg/kg, administered twice daily (b.i.d.) for 7 days, followed by a 7-day off-treatment period.[2]

-

Continuous Dosing: For comparison, continuous daily dosing schedules have also been evaluated.[2]

-

-

Tumor Growth Monitoring: Tumor volume is measured regularly using calipers and calculated using the formula: (length x width2) / 2.[1]

Preparation of Single-Cell Suspensions from Tumors

The analysis of tumor-infiltrating immune cells by flow cytometry requires the preparation of a high-quality single-cell suspension.

-

Tissue Digestion:

-

Cell Dissociation and Filtration:

-

The digested tissue is further dissociated by mechanical means, such as pushing it through a 70 µm cell strainer using a syringe plunger.[8]

-

-

Red Blood Cell Lysis:

-

If necessary, red blood cells are lysed using an ammonium chloride-based lysis buffer.[8]

-

-

Cell Counting and Viability:

-

The final cell suspension is washed, and cells are counted and assessed for viability using methods like Trypan Blue exclusion.

-

Flow Cytometry Analysis of Tumor-Infiltrating Leukocytes

Multi-color flow cytometry is a powerful tool for quantifying and phenotyping immune cell populations within the TME.

-

Antibody Staining:

-

Single-cell suspensions are incubated with a viability dye to exclude dead cells from the analysis.

-

Cells are then stained with a cocktail of fluorescently-conjugated antibodies against cell surface markers to identify specific immune cell populations (e.g., CD45, CD3, CD8, CD4, F4/80, CD11c, MHC II, CD80, CD86).

-

-

Data Acquisition and Analysis:

-

Stained cells are acquired on a flow cytometer.

-

Data is analyzed using software such as FlowJo, where cells are gated sequentially to identify populations of interest.

-

Immunohistochemistry (IHC)

IHC allows for the visualization and localization of immune cells within the tumor tissue architecture.

-

Tissue Preparation:

-

Tumors are fixed in formalin and embedded in paraffin.

-

4-5 µm sections are cut and mounted on slides.

-

-

Antigen Retrieval:

-

Slides are deparaffinized and rehydrated.

-

Antigen retrieval is performed using heat-induced methods in a buffer such as citrate buffer (pH 6.0).[9]

-

-

Staining:

-

Endogenous peroxidase activity is blocked.

-

Slides are incubated with primary antibodies against markers of interest (e.g., CD8 for cytotoxic T-cells, F4/80 for macrophages).[9][10]

-

A secondary antibody conjugated to an enzyme (e.g., HRP) is applied, followed by a chromogenic substrate (e.g., DAB) to produce a colored signal.

-

-

Imaging and Quantification:

-

Slides are counterstained, dehydrated, and coverslipped.

-

Images are captured using a microscope, and the number of positive cells can be quantified in different tumor regions.

-

Conclusion and Future Directions

Ceralasertib's ability to reprogram the tumor microenvironment, primarily through the induction of a type I interferon response, represents a paradigm shift in our understanding of ATR inhibitors. The data clearly demonstrate that Ceralasertib can convert an immunologically "cold" tumor into a "hot" one, thereby sensitizing it to immune checkpoint blockade and other immunotherapies. The intermittent dosing strategy is critical to leveraging this immunomodulatory potential by allowing for the cyclical recovery and activation of anti-tumor T-cells.

Future research should focus on further optimizing combination therapies involving Ceralasertib, identifying predictive biomarkers of response related to the TME, and exploring the role of Ceralasertib in other tumor types. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at further unraveling the complex interplay between ATR inhibition and the anti-tumor immune response. This knowledge will be instrumental in translating the promise of Ceralasertib into improved clinical outcomes for cancer patients.

References

- 1. ATR kinase inhibitor AZD6738 potentiates CD8+ T cell–dependent antitumor activity following radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The ATR inhibitor ceralasertib potentiates cancer checkpoint immunotherapy by regulating the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The ATR inhibitor ceralasertib potentiates cancer checkpoint immunotherapy by regulating the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Molecular profile of tumor-specific CD8+ T cell hypofunction in a transplantable murine cancer model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tumor-immune profiling of CT-26 and Colon 26 syngeneic mouse models reveals mechanism of anti-PD-1 response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. stemcell.com [stemcell.com]

- 9. thno.org [thno.org]

- 10. niehs.nih.gov [niehs.nih.gov]

Ceralasertib: An In-depth Investigation of Potential Off-Target Effects

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ceralasertib (AZD6738) is a potent and selective, orally bioavailable inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2] ATR is a critical apical kinase in the DNA Damage Response (DDR) pathway, playing a pivotal role in repairing stalled replication forks and associated DNA double-strand breaks.[3][4] By inhibiting ATR, Ceralasertib prevents the downstream phosphorylation of CHK1, disrupting DNA damage checkpoint activation and repair, ultimately leading to tumor cell apoptosis.[4] This targeted mechanism has shown promise in the treatment of various cancers, particularly those with existing DNA repair deficiencies.[5]

This technical guide provides a comprehensive overview of the investigations into the potential off-target effects of Ceralasertib. A thorough understanding of a drug's selectivity profile is paramount for predicting its therapeutic index and potential clinical toxicities. This document summarizes the available quantitative data on Ceralasertib's kinase selectivity, details the experimental protocols used for these assessments, and presents the clinical safety profile observed in human trials.

On-Target Activity: The ATR Signaling Pathway

Ceralasertib's primary mechanism of action is the inhibition of the ATR kinase. In response to DNA damage and replication stress, ATR is activated and phosphorylates a number of downstream targets, most notably the checkpoint kinase 1 (CHK1). This initiates a signaling cascade that leads to cell cycle arrest, allowing time for DNA repair. By inhibiting ATR, Ceralasertib effectively short-circuits this critical repair pathway.

Off-Target Kinase Selectivity

A critical aspect of preclinical drug development is the assessment of selectivity against a broad panel of kinases to identify potential off-target liabilities. Ceralasertib has demonstrated a high degree of selectivity for ATR.

Kinome Scan Data

In a broad in vitro kinase assay screen against 442 kinases, Ceralasertib at a concentration of 1µM did not show greater than 50% inhibition for any of the kinases tested.[1] The most closely related kinases to ATR are other members of the phosphatidylinositol 3-kinase-related kinase (PIKK) family. Ceralasertib shows a significant selectivity margin against these family members.[1][5][6]

| Kinase | Ceralasertib (AZD6738) IC50 (nM) | Berzosertib (VE-822) IC50 (nM) | Elimusertib (BAY 1895344) IC50 (nM) |

| ATR | 1 [5][7] | 19[5] | 7[5] |

| ATM | >5000[5] | 2600[5] | 1420[5] |

| DNA-PK | >5000[5] | 18100[5] | 332[5] |

| mTOR | 5700 (GI50)[5][6] | >1000[5] | ~427 (61-fold selective over ATR)[5] |

| PI3Kγ | >5000[5] | 220[5] | 3270[5] |

Note: Assay conditions may vary between studies. IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. GI50 represents the concentration required to inhibit cell growth by 50%.

The data clearly indicates Ceralasertib's high potency for ATR and significant selectivity against other PIKK family members. The nearest identified off-target hit is mTOR, with a GI50 value of 5.7 µM, which is not considered relevant at maximum clinical doses.[5][6]

Experimental Protocols for Off-Target Investigation

While specific internal standard operating procedures are proprietary, the following sections describe the generalized methodologies employed for assessing kinase selectivity and off-target effects, based on published literature for Ceralasertib.[8]

Workflow for Off-Target Effect Investigation

Protocol 1: Broad Kinase Panel Screening (Biochemical Assay)

Objective: To determine the inhibitory activity of Ceralasertib against a large, diverse panel of purified protein kinases.

Methodology: Radiometric kinase assays are a common standard for this purpose.

-

Reagents and Materials:

-

Purified recombinant kinases (panel of >400).

-

Specific peptide or protein substrates for each kinase.

-

Ceralasertib at a fixed concentration (e.g., 1 µM) and in serial dilutions for IC50 determination of any identified hits.

-

[γ-³²P]ATP or [γ-³³P]ATP.

-

Kinase reaction buffer (typically contains MgCl₂, ATP, and a buffer such as HEPES).

-

Phosphocellulose paper or membrane.

-

Scintillation counter.

-

-

Procedure:

-

Kinase reactions are set up in a multi-well plate format.

-

Each well contains the specific kinase, its substrate, and the kinase reaction buffer.

-

Ceralasertib (or vehicle control) is added to the wells and pre-incubated with the kinase.

-

The reaction is initiated by the addition of [γ-³²P]ATP.

-

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

-

The reaction is stopped by spotting the reaction mixture onto phosphocellulose paper.

-

The paper is washed extensively to remove unincorporated [γ-³²P]ATP.

-

The amount of radioactivity incorporated into the substrate (trapped on the paper) is quantified using a scintillation counter.

-

The percentage of inhibition is calculated by comparing the radioactivity in the Ceralasertib-treated wells to the vehicle control wells.

-

Protocol 2: PIKK Family Selectivity (Cell-Based Assay)

Objective: To assess the inhibitory activity of Ceralasertib against related PIKK family members (ATM, DNA-PK, mTOR) within a cellular context.

Methodology: Immunoblotting for specific phosphorylation events downstream of each kinase.

-

Reagents and Materials:

-

Cancer cell line (e.g., H460).

-

Ceralasertib in serial dilutions.

-

Specific activators for each pathway (e.g., etoposide for ATM/DNA-PK, serum for mTOR).

-

Cell lysis buffer.

-

Primary antibodies against: pCHK1 (ATR target), pKAP1 (ATM target), pDNA-PKcs (DNA-PK target), pS6K (mTOR target), and total protein controls.

-

Secondary antibodies (HRP-conjugated).

-

Chemiluminescence substrate.

-

Protein electrophoresis and Western blotting equipment.

-

-

Procedure:

-

Cells are seeded in multi-well plates and allowed to adhere.

-

Cells are pre-treated with serial dilutions of Ceralasertib for a specified time (e.g., 1-2 hours).

-

The respective pathways are activated (e.g., by adding etoposide or serum).

-

After a defined incubation period, cells are harvested and lysed.

-

Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.

-

Proteins are transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with the primary antibodies overnight.

-

The membrane is washed and incubated with secondary antibodies.

-

The signal is detected using a chemiluminescence substrate and an imaging system.

-

Band intensities are quantified, and IC50 values are calculated based on the inhibition of substrate phosphorylation.

-

Other Off-Target Considerations

A recent study has identified Ceralasertib as a substrate for the ATP-binding cassette (ABC) multidrug resistance transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[9] Overexpression of these transporters in cancer cells can lead to reduced intracellular drug accumulation and consequently, resistance to Ceralasertib. While this is not a direct inhibitory off-target effect, it is an important interaction that can impact therapeutic efficacy.[9]

Clinical Safety Profile and Observed Adverse Events

The clinical safety profile of Ceralasertib has been evaluated in numerous Phase I and II clinical trials, both as a monotherapy and in combination with other agents.[1][2] The most frequently reported adverse events are hematological, which are considered on-target toxicities related to the role of the DDR pathway in hematopoiesis.

Common Treatment-Emergent Adverse Events (Any Grade)

| Adverse Event | Frequency (%) - Combination with Durvalumab[3][8] | Frequency (%) - Combination with Paclitaxel[5] | Frequency (%) - Combination with Carboplatin[10] |

| Anemia | 35.5 | 47 | 39 (Grade ≥3) |

| Thrombocytopenia | 35.5 | 37 | 36 (Grade ≥3) |

| Neutropenia | 6.7 | 68 | 25 (Grade ≥3) |

| Fatigue | 71.0 | 17 | N/A |

| Nausea | 64.5 | 30 | N/A |

| Anorexia | 61.3 | 30 | N/A |

| Vomiting | N/A | 12 | N/A |

Note: Frequencies can vary depending on the combination therapy and patient population.

Dose-limiting toxicities are primarily hematologic, with thrombocytopenia being a common dose-limiting toxicity.[1][10] Non-hematologic toxicities such as fatigue and gastrointestinal issues are also frequently observed but are generally manageable.[3][11]

Conclusion

The comprehensive investigation into the off-target effects of Ceralasertib reveals a highly selective kinase inhibitor. Preclinical data from broad kinome screening demonstrates an excellent selectivity profile, with minimal activity against over 400 other kinases.[1] The nearest off-target, mTOR, is inhibited at concentrations significantly higher than those required for ATR inhibition, suggesting a wide therapeutic window with respect to off-target kinase effects.[5][6] The observed clinical adverse events, predominantly hematological, are consistent with the on-target mechanism of ATR inhibition. This strong selectivity profile, coupled with a manageable safety profile, supports the continued development of Ceralasertib as a promising targeted cancer therapy. Further research, however, should consider the impact of drug transporters like P-gp and BCRP on Ceralasertib's efficacy in resistant tumors.[9]

References

- 1. AZD6738 [openinnovation.astrazeneca.com]

- 2. Durable responses to ATR inhibition with ceralasertib in tumors with genomic defects and high inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and Characterization of AZD6738, a Potent Inhibitor of Ataxia Telangiectasia Mutated and Rad3 Related (ATR) Kinase with Application as an Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. benchchem.com [benchchem.com]

- 6. Phase I Study of Ceralasertib (AZD6738), a Novel DNA Damage Repair Agent, in Combination with Weekly Paclitaxel in Refractory Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The orally active and bioavailable ATR kinase inhibitor AZD6738 potentiates the anti-tumor effects of cisplatin to resolve ATM-deficient non-small cell lung cancer in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Multidrug resistance transporters P-gp and BCRP limit the efficacy of ATR inhibitor ceralasertib in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. pubs.acs.org [pubs.acs.org]

Discovery of Novel Biomarkers for Ceralasertib Sensitivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

**Executive Summary

Ceralasertib (AZD6738) is a potent, selective, and orally bioavailable inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator in the DNA Damage Response (DDR) pathway.[1][2] By targeting ATR, Ceralasertib induces synthetic lethality in tumor cells with specific genomic defects and high replication stress, making it a promising therapeutic agent.[1][3] The efficacy of Ceralasertib, both as a monotherapy and in combination, is closely linked to the molecular profile of the tumor. This guide provides an in-depth overview of the established and emerging biomarkers of sensitivity to Ceralasertib, details the experimental protocols for their identification, and illustrates the core signaling pathways involved.

Ceralasertib's Mechanism of Action: ATR Inhibition

ATR is a primary sensor kinase that responds to single-stranded DNA (ssDNA) regions, which often form at stalled replication forks—a condition known as replication stress.[4] Upon activation, ATR phosphorylates a cascade of downstream targets, including Checkpoint Kinase 1 (CHK1), to stabilize replication forks, arrest the cell cycle, and promote DNA repair.[5][6] Cancer cells frequently exhibit high levels of replication stress due to oncogene activation and are therefore highly dependent on the ATR pathway for survival.[3][7]

Ceralasertib competitively inhibits the kinase activity of ATR.[1] This inhibition prevents the phosphorylation of CHK1, leading to the collapse of stalled replication forks, accumulation of DNA double-strand breaks (DSBs), and ultimately, mitotic catastrophe and cell death.[4][8]

Key Biomarkers for Ceralasertib Sensitivity

The principle of synthetic lethality is central to identifying patients who will benefit most from Ceralasertib. This occurs when the loss of two genes (or pathways) is lethal to a cell, while the loss of either one alone is not. Ceralasertib creates a synthetic lethal interaction in tumors that have pre-existing defects in other DDR pathways, most notably in genes like ATM.[3][9]

Genomic Biomarkers

Alterations in specific DDR genes are the most widely studied predictive biomarkers for ATR inhibitor sensitivity.

Ataxia Telangiectasia Mutated (ATM) Loss of ATM function, a key kinase in the response to DSBs, is a primary biomarker for Ceralasertib sensitivity.[10][11] Preclinical models show that ATM-deficient cells are highly sensitive to ATR inhibition.[5][12] Clinical data supports this, with durable responses observed in patients with ATM-mutated or ATM-deficient tumors.[3][13] In a Phase II study for advanced gastric cancer, patients with ATM loss showed a significantly longer progression-free survival when treated with Ceralasertib and Durvalumab.[14] Similarly, in a study on non-small cell lung cancer (NSCLC), patients with ATM-altered tumors had an objective response rate of 26.1%.[13]

AT-rich interactive domain-containing protein 1A (ARID1A) ARID1A is a tumor suppressor gene involved in chromatin remodeling. Its loss also confers sensitivity to ATR inhibitors.[1] Durable responses to Ceralasertib monotherapy have been observed in patients with tumors exhibiting loss of ARID1A.[1][6]

Other DDR Pathway Genes and Oncogenes Mutations or deficiencies in other DDR genes, including BRCA1, BRCA2, RAD51, and XRCC1, have been identified as determinants of sensitivity to ATR inhibition.[15][16] Furthermore, high levels of replication stress driven by oncogenes such as CCNE1 (Cyclin E1) and MYC amplifications can also predict a higher sensitivity to Ceralasertib.[1][15]

Functional and Proteomic Biomarkers

Beyond genomic alterations, functional states and protein expression levels can also predict Ceralasertib sensitivity.

-

Replication Stress (RS) Markers : High-grade serous ovarian cancer cells, which exhibit increased levels of RS markers like nuclear γH2AX and pRPA, are more sensitive to ATR inhibitors.[16][17] Functional assessment of RS may serve as a more robust predictor than single gene mutations.[16]

-

RAD51 Protein Expression : Low protein expression of RAD51, a key component of homologous recombination, was associated with increased sensitivity to the ATR inhibitor VE-821.[16][17]

-

Pharmacodynamic Markers : Ceralasertib treatment leads to measurable changes in surrogate and tumor tissues. An increase in γH2AX indicates DNA damage, while an upregulation of phosphorylated Rad50 (p-Rad50) signals the activation of the compensatory ATM pathway.[1][18] These markers confirm target engagement and downstream biological effects.

Immune-Related Biomarkers

Emerging evidence suggests that Ceralasertib can modulate the tumor immune microenvironment.

-

Tumor Inflammation : Responding tumors often exhibit a more "immune-inflamed" microenvironment compared to non-responding tumors.[1][19]

-

Type I Interferon (IFN-I) Pathway : ATR inhibition can activate the cGAS-STING pathway, leading to an increase in IFN-I signaling.[11][20] This process can enhance the recruitment of dendritic cells, promote antigen presentation, and reinvigorate anti-tumor T-cell responses, potentially synergizing with immune checkpoint inhibitors.[8][20]

Quantitative Biomarker Data Summary

The following tables summarize clinical and preclinical data linking biomarkers to Ceralasertib sensitivity.

Table 1: Prevalence of Key Genomic Biomarkers in Solid Tumors

| Biomarker | Prevalence (%) | Common Tumor Types with High Prevalence | Reference |

|---|---|---|---|

| ARID1A mutations | 9.5% | Endometrial (34.4%), Gastric (19.4%), Cholangiocarcinoma (19.3%) | [15] |

| ATM mutations | 4.7% | Colorectal (8.9%), Small Bowel (8.8%), Pancreatic (7.8%) | [15] |

| BRCA1/2 mutations | 6.0% | Ovarian (29.5%), Breast (13.3%), Endometrial (11.5%) | [15] |

| CCNE1 amplification | 3.3% | Gastric (11.9%), Gallbladder (8.8%), Ovarian (6.9%) | [15] |

| MYC amplification | 3.5% | Various solid tumors | [15] |

Data from a cohort of 10,194 Chinese patients with solid tumors.[15]

Table 2: Clinical Outcomes with Ceralasertib in Biomarker-Defined Subgroups

| Therapy | Tumor Type | Biomarker | Clinical Outcome | Reference |

|---|---|---|---|---|

| Ceralasertib + Durvalumab | Advanced Gastric Cancer | ATM Loss / HR Deficiency | Median PFS: 5.6 months (vs. 1.65 months in ATM proficient) | [14] |

| Ceralasertib + Durvalumab | Advanced NSCLC | ATM Alterations | ORR: 26.1%; Median PFS: 8.4 months; Median OS: 22.8 months | [13] |

| Ceralasertib + Paclitaxel | Melanoma (anti-PD1 resistant) | N/A (exploratory) | ORR: 33.3%; Median DOR: 9.9 months | [7] |

| Ceralasertib Monotherapy | Advanced Solid Tumors | ARID1A Loss / DDR Defects | Durable partial responses observed | [1] |

ORR: Objective Response Rate; PFS: Progression-Free Survival; OS: Overall Survival; DOR: Duration of Response.

Experimental Protocols and Methodologies

Reliable identification of biomarkers is crucial for patient stratification. The following are key experimental methodologies.

Next-Generation Sequencing (NGS)

-

Objective : To detect genomic alterations including single nucleotide variants (SNVs), insertions/deletions (indels), and copy number variations (CNVs) in key DDR genes.

-

Protocol Summary :

-

DNA Extraction : Isolate genomic DNA from formalin-fixed paraffin-embedded (FFPE) tumor tissue and matched peripheral blood samples.[15]

-

Library Preparation : Construct sequencing libraries using a targeted gene panel assay (e.g., a 450-cancer gene panel) that includes key DDR genes like ATM, ARID1A, BRCA1/2, etc.[15]

-

Sequencing : Perform deep sequencing on a suitable platform (e.g., Illumina).

-

Bioinformatic Analysis : Align reads to the human reference genome. Call variants (SNVs, indels, CNVs) and annotate them to identify pathogenic or likely pathogenic alterations.

-

Immunohistochemistry (IHC)

-

Objective : To assess the protein expression levels of key biomarkers in tumor tissue.

-

Protocol Summary :

-

Sample Preparation : Use 4-µm thick sections from FFPE tumor blocks.

-

Antigen Retrieval : Perform heat-induced epitope retrieval.

-

Staining : Use an automated immunostainer. Incubate slides with a primary antibody against the target protein (e.g., anti-ATM antibody [Y170, Abcam]).[14]

-

Detection : Use a suitable secondary antibody and chromogen detection system.

-

Scoring : A pathologist scores the staining. For ATM, loss of expression can be defined as nuclear expression in ≤20% of tumor cells.[14] For pharmacodynamic markers like γH2AX or p-Rad50, the percentage of positive cells is quantified.[1][18]

-

Western Blotting

-

Objective : To determine the functional status of proteins by assessing expression and phosphorylation levels in cell line or fresh tissue lysates.

-

Protocol Summary :

-

Lysate Preparation : Lyse cells or tissues in RIPA buffer with protease and phosphatase inhibitors.

-

Protein Quantification : Determine protein concentration using a BCA assay.

-

SDS-PAGE : Separate 20-40 µg of protein lysate on a polyacrylamide gel.

-

Transfer : Transfer separated proteins to a PVDF membrane.

-

Immunoblotting : Block the membrane and probe with primary antibodies (e.g., pATM Ser1981, pCHK2 Thr68, total ATM).[5] Follow with HRP-conjugated secondary antibodies.

-

Detection : Visualize bands using an enhanced chemiluminescence (ECL) substrate. This method is crucial for determining ATM functional status by assessing its ability to phosphorylate downstream targets post-irradiation.[5]

-

Biomarkers of Resistance

Understanding resistance mechanisms is critical for patient management.

-

Drug Efflux Pumps : Overexpression of ATP-binding cassette (ABC) transporters P-glycoprotein (P-gp) and BCRP has been shown to confer resistance to Ceralasertib by actively pumping the drug out of cancer cells.[21]

-

Loss of Key Proteins : Preclinical studies have identified that the loss of proteins such as Schlafen 11 (SLFN11), UPF2, Cyclin C, or CDK8 can contribute to ATR inhibitor resistance.[9][21][22]

Conclusion and Future Directions

The clinical development of Ceralasertib is intrinsically linked to a robust biomarker strategy. Loss of function in key DDR genes, particularly ATM and ARID1A, are the most validated predictive biomarkers for sensitivity. However, a multi-faceted approach incorporating functional markers of replication stress and immune microenvironment characteristics will likely provide a more comprehensive picture and refine patient selection. Future research should focus on the prospective validation of these biomarkers in randomized clinical trials, the development of standardized, clinically applicable assays (especially for functional and immune markers), and the exploration of biomarker combinations to overcome both intrinsic and acquired resistance. Such efforts will be paramount to realizing the full therapeutic potential of ATR inhibition with Ceralasertib.

References

- 1. Durable responses to ATR inhibition with ceralasertib in tumors with genomic defects and high inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ceralasertib - NCI [dctd.cancer.gov]

- 3. Targeting the Replication Stress Response through Synthetic Lethal Strategies in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is Ceralasertib used for? [synapse.patsnap.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. ascopubs.org [ascopubs.org]

- 9. Ceralasertib (AZD6738), an Oral ATR Kinase Inhibitor, in Combination with Carboplatin in Patients with Advanced Solid Tumors: A Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Relevance of ATM Status in Driving Sensitivity to DNA Damage Response Inhibitors in Patient-Derived Xenograft Models [ouci.dntb.gov.ua]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. esmo.org [esmo.org]

- 14. Phase II study of ceralasertib (AZD6738) in combination with durvalumab in patients with advanced gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ascopubs.org [ascopubs.org]

- 16. The Role of ATR Inhibitors in Ovarian Cancer: Investigating Predictive Biomarkers of Response - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Role of ATR Inhibitors in Ovarian Cancer: Investigating Predictive Biomarkers of Response - UBC Library Open Collections [open.library.ubc.ca]

- 18. Phase I Study of Ceralasertib (AZD6738), a Novel DNA Damage Repair Agent, in Combination with Weekly Paclitaxel in Refractory Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Phase II study of ceralasertib (AZD6738) in combination with durvalumab in patients with advanced/metastatic melanoma who have failed prior anti-PD-1 therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. williamscancerinstitute.com [williamscancerinstitute.com]

- 21. Multidrug resistance transporters P-gp and BCRP limit the efficacy of ATR inhibitor ceralasertib in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. aacrjournals.org [aacrjournals.org]

Methodological & Application

Ceralasertib In Vitro Cell Line Screening: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for conducting in vitro cell line screening of Ceralasertib (AZD6738), a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. Ceralasertib's mechanism of action centers on the disruption of the DNA damage response (DDR), a critical pathway for cancer cell survival. By inhibiting ATR, Ceralasertib induces synthetic lethality in tumors with specific genetic backgrounds, such as those with ATM loss or high replicative stress. This application note details the underlying biological principles, provides a step-by-step protocol for assessing the cytotoxic effects of Ceralasertib across a panel of cancer cell lines, and outlines methods for data analysis and presentation.

Introduction to Ceralasertib and the ATR Signaling Pathway

Ceralasertib is an orally bioavailable small molecule inhibitor that targets the ATR kinase, a key regulator of the cellular response to DNA damage and replication stress.[1] In many cancer cells, oncogene activation leads to increased replication stress, making them highly dependent on the ATR signaling pathway for survival.[2] ATR is activated by single-stranded DNA (ssDNA) that forms at stalled replication forks or during the repair of DNA double-strand breaks.[3] Once activated, ATR phosphorylates a multitude of substrates, most notably the checkpoint kinase 1 (Chk1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[3][4]

By inhibiting ATR, Ceralasertib prevents the phosphorylation of Chk1, leading to the abrogation of the G2/M cell cycle checkpoint.[1] This forces cells with damaged DNA to prematurely enter mitosis, resulting in mitotic catastrophe and subsequent apoptosis.[5] This mechanism of action makes Ceralasertib a promising therapeutic agent, both as a monotherapy in cancers with inherent DNA repair deficiencies and in combination with DNA-damaging agents like chemotherapy and radiation.[1][3]

Below is a diagram illustrating the central role of ATR in the DNA damage response and the inhibitory effect of Ceralasertib.

References

Application Notes and Protocols for p-CHK1 (Ser345) Detection by Western Blot Following AZD6738 Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the detection of phosphorylated Checkpoint Kinase 1 (p-CHK1) at serine 345 (Ser345) via Western blot in cell lysates following treatment with the Ataxia Telangiectasia and Rad3-related (ATR) inhibitor, AZD6738 (Ceralasertib).

Introduction

AZD6738 is a potent and selective inhibitor of ATR kinase, a key regulator of the DNA damage response (DDR).[1] ATR activation, often in response to replication stress, leads to the phosphorylation of its downstream target CHK1 at Ser345.[2] This phosphorylation is a critical step in the activation of the G2/M cell cycle checkpoint, allowing time for DNA repair.[2] By inhibiting ATR, AZD6738 prevents CHK1 phosphorylation, thereby abrogating the cell cycle checkpoint and leading to increased DNA damage and apoptosis in cancer cells, particularly those with existing DNA repair deficiencies.[2][3] Western blotting is a widely used technique to quantify the reduction in p-CHK1 (Ser345) levels as a pharmacodynamic biomarker of AZD6738 activity.[4]

Signaling Pathway

The ATR/CHK1 signaling pathway is a crucial component of the DNA damage response. Upon DNA damage, particularly single-stranded breaks or replication stress, ATR is activated and phosphorylates CHK1 at Ser345. This initiates a signaling cascade that ultimately leads to cell cycle arrest to allow for DNA repair. AZD6738 specifically inhibits ATR, thereby preventing CHK1 phosphorylation and disrupting this protective mechanism in cancer cells.

ATR/CHK1 Signaling Pathway and AZD6738 Mechanism of Action.

Experimental Data

The following table summarizes the effect of AZD6738 on p-CHK1 (Ser345) levels in various cancer cell lines as determined by Western blot analysis.

| Cell Line | Treatment Conditions | Change in p-CHK1 (Ser345) | Reference |

| HT29 (Colorectal Cancer) | 0.5 µM AZD6738 for 24h (in combination with 5 µM 5-FU) | Significant decrease compared to 5-FU alone | [5] |

| HT29 (Colorectal Cancer) | 0.5 µM AZD6738 for 48h (in combination with 70 µM FTD) | Suppression of Chk1 phosphorylation | [6] |

| H460 (Non-Small Cell Lung Cancer) | 0.3 µM and 1.0 µM AZD6738 for 24h | Dose-dependent decrease | [4] |

| A549 (Non-Small Cell Lung Cancer) | 0.3 µM and 1.0 µM AZD6738 for 24h | Dose-dependent decrease | [4] |

| H23 (Non-Small Cell Lung Cancer) | 0.3 µM and 1.0 µM AZD6738 for 24h | Dose-dependent decrease | [4] |

| SNU478 (Biliary Tract Cancer) | 0.1, 0.5, and 1 µM AZD6738 for 5 days | Reduced Chk1 phosphorylation | [3][7] |

| SNU869 (Biliary Tract Cancer) | 0.1, 0.5, and 1 µM AZD6738 for 5 days | Reduced Chk1 phosphorylation | [3][7] |

| Human Conjunctival Fibroblasts (HConFs) | 5 µM AZD6738 for 48h | Decreased ratio of p-CHK1/CHK1 | [8][9] |

Detailed Experimental Protocol

This protocol outlines the steps for cell culture, treatment with AZD6738, protein extraction, and Western blot analysis for the detection of p-CHK1 (Ser345).

Materials and Reagents

-

Cell Lines: e.g., HT29, H460, A549, or other cell lines of interest.

-

Cell Culture Media and Reagents: As required for the specific cell line.

-

AZD6738 (Ceralasertib): Prepare stock solutions in DMSO and store at -20°C or -80°C.[10]

-

Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitor cocktails immediately before use.[11][12]

-

Protein Assay Reagent: e.g., BCA Protein Assay Kit.

-

SDS-PAGE Gels: e.g., 4-12% Bis-Tris gels.

-

Transfer Buffer: Standard formulation for wet or semi-dry transfer.

-

Membranes: PVDF or nitrocellulose membranes.

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST). Note: For phospho-proteins, BSA is often recommended to reduce background.[11]

-

Primary Antibodies:

-

Secondary Antibodies:

-

HRP-conjugated anti-rabbit IgG.

-

HRP-conjugated anti-mouse IgG.

-

-

Chemiluminescent Substrate: ECL substrate.

Experimental Workflow

Western Blot Workflow for p-CHK1 Detection.

Step-by-Step Protocol

1. Cell Culture and Treatment: a. Culture cells to 70-80% confluency. b. Treat cells with the desired concentrations of AZD6738 (e.g., 0.1, 0.5, 1.0, 5.0 µM) for the specified duration (e.g., 24 or 48 hours). Include a DMSO-treated vehicle control.

2. Cell Lysis and Protein Extraction: a. After treatment, wash cells twice with ice-cold PBS.[13] b. Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to the cells.[11][12] c. Scrape the cells and collect the lysate in a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at ~16,000 x g for 20 minutes at 4°C to pellet cellular debris. f. Transfer the supernatant (protein extract) to a new pre-chilled tube.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions. b. Normalize the protein concentrations of all samples with lysis buffer. c. Prepare protein samples for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

4. SDS-PAGE and Protein Transfer: a. Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. b. Perform electrophoresis until the dye front reaches the bottom of the gel. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

5. Immunoblotting: a. Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against p-CHK1 (Ser345) (diluted in blocking buffer) overnight at 4°C with gentle agitation.[5] c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.

6. Detection and Analysis: a. Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. To confirm equal protein loading and to normalize the p-CHK1 signal, the membrane can be stripped and re-probed for total CHK1 and/or a loading control protein like β-actin.

Troubleshooting and Considerations

-

Phosphatase Activity: It is crucial to keep samples on ice and use phosphatase inhibitors at all times to prevent dephosphorylation of CHK1.[11][12]

-

Blocking: For phospho-specific antibodies, BSA is often preferred over non-fat milk for blocking as milk contains casein, a phosphoprotein that can increase background.[11]

-

Antibody Validation: Ensure the specificity of the p-CHK1 (Ser345) antibody. A common control is to treat a lysate sample with a phosphatase (e.g., lambda phosphatase) to confirm the signal is specific to the phosphorylated form.[12]

-

Loading Controls: When assessing changes in phosphorylation, it is essential to probe for the total protein (total CHK1) to determine if the changes in the phosphorylated form are due to altered phosphorylation status or changes in the total amount of the protein.

References

- 1. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ATR inhibitor AZD6738 increases the sensitivity of colorectal cancer cells to 5-fluorouracil by inhibiting repair of DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic Targeting of the DNA Damage Response Using an ATR Inhibitor in Biliary Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The orally active and bioavailable ATR kinase inhibitor AZD6738 potentiates the anti-tumor effects of cisplatin to resolve ATM-deficient non-small cell lung cancer in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. researchgate.net [researchgate.net]

- 7. Therapeutic Targeting of the DNA Damage Response Using an ATR Inhibitor in Biliary Tract Cancer [e-crt.org]

- 8. Frontiers | AZD6738 Inhibits fibrotic response of conjunctival fibroblasts by regulating checkpoint kinase 1/P53 and PI3K/AKT pathways [frontiersin.org]

- 9. AZD6738 Inhibits fibrotic response of conjunctival fibroblasts by regulating checkpoint kinase 1/P53 and PI3K/AKT pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. stratech.co.uk [stratech.co.uk]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. Cell lysis and immunoblotting for protein and phospho-protein quantification [protocols.io]

Ceralasertib's Impact on DNA Damage: Application Notes for γH2AX Foci Immunofluorescence

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing immunofluorescence (IF) for the detection and quantification of γH2AX foci in response to treatment with Ceralasertib (AZD6738), a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor. γH2AX, the phosphorylated form of histone variant H2AX, serves as a sensitive biomarker for DNA double-strand breaks (DSBs), and its analysis is crucial for evaluating the pharmacodynamic effects of DNA damage response (DDR) inhibitors like Ceralasertib.

Introduction

Ceralasertib is a clinical-stage ATR inhibitor that targets a key signaling pathway involved in the cellular response to DNA damage and replication stress.[1][2] By inhibiting ATR, Ceralasertib prevents the phosphorylation of downstream targets, most notably Checkpoint Kinase 1 (CHK1), leading to the abrogation of cell cycle checkpoints and an accumulation of DNA damage, particularly in cancer cells with high levels of replication stress.[3][4] This accumulation of DNA damage, including DSBs, can be visualized and quantified by monitoring the formation of γH2AX foci within the cell nucleus.[3] This document outlines the necessary protocols to assess the in vitro and in vivo effects of Ceralasertib on γH2AX foci formation, presenting key quantitative data and experimental workflows.

Data Presentation

The following tables summarize quantitative data from preclinical studies, demonstrating the dose- and time-dependent increase in γH2AX foci following Ceralasertib treatment.

Table 1: Dose-Dependent Induction of γH2AX in LoVo Xenografts

| Ceralasertib Dose (mg/kg, once daily for 3 days) | Time After 4th Dose (hours) | Mean % of γH2AX Positive Staining Nuclei (± SD) |

| Vehicle Control | 0 | ~5% |

| 10 | 2 | ~15% |

| 10 | 8 | ~20% |

| 10 | 24 | ~10% |

| 25 | 2 | ~30% |

| 25 | 8 | ~40% |

| 25 | 24 | ~15% |

| 50 | 2 | ~45% |

| 50 | 8 | ~55% |

| 50 | 24 | ~25% |

Data synthesized from preclinical xenograft studies.[5]

Table 2: Time-Course of γH2AX Induction in HBCx-9 Xenografts

| Treatment (for 7 consecutive days) | Time After 7th Dose (hours) | Mean % of γH2AX Positive Staining Nuclei |

| Vehicle Control | 6 | Baseline |

| Olaparib (50 mg/kg, once daily) | 6 | No significant increase |

| Ceralasertib (25 mg/kg, once daily) | 6 | Peak increase |

| Ceralasertib (25 mg/kg, once daily) | 24 | Returned to near baseline |

Data highlights the transient nature of γH2AX induction with Ceralasertib monotherapy.[5]

Signaling Pathway

The following diagram illustrates the mechanism of action of Ceralasertib within the ATR signaling pathway, leading to the formation of γH2AX foci.

Caption: Ceralasertib inhibits ATR, leading to unresolved DNA damage and γH2AX formation.

Experimental Protocols

This section provides a detailed protocol for treating cultured cancer cells with Ceralasertib and subsequently performing immunofluorescence for γH2AX foci.

Materials

-

Cancer cell line of interest (e.g., LoVo, CT26)

-

Cell culture medium and supplements

-

Ceralasertib (AZD6738)

-

DMSO (vehicle control)

-

Glass coverslips (sterile)

-

6-well or 12-well plates

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.3% Triton X-100 in PBS

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody: anti-γH2AX (e.g., clone JBW301)

-

Secondary antibody: fluorescently-conjugated anti-mouse IgG

-

DAPI (4',6-diamidino-2-phenylindole)

-

Antifade mounting medium

-

Fluorescence microscope

Experimental Workflow Diagram

Caption: Step-by-step workflow for Ceralasertib treatment and γH2AX immunofluorescence.

Detailed Protocol

-

Cell Seeding:

-

Place sterile glass coverslips into the wells of a multi-well plate.

-

Seed the cells onto the coverslips at a density that will result in 50-70% confluency at the time of fixation.

-

Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

-

Ceralasertib Treatment:

-

Prepare a stock solution of Ceralasertib in DMSO.

-

Dilute the Ceralasertib stock solution in cell culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest Ceralasertib dose.

-

Remove the old medium from the cells and add the medium containing Ceralasertib or vehicle.

-

Incubate for the desired time period (e.g., 2, 8, 24 hours).

-

-

Fixation:

-

Permeabilization:

-

Blocking:

-

Primary Antibody Incubation:

-

Dilute the anti-γH2AX primary antibody in the blocking solution to the manufacturer's recommended concentration (e.g., 1:200 - 1:800).

-

Aspirate the blocking solution and add the diluted primary antibody to the coverslips.

-

Incubate overnight at 4°C in a humidified chamber.[6]

-

-

Secondary Antibody Incubation:

-

Wash the cells three times with PBS for 5 minutes each.

-

Dilute the fluorescently-conjugated secondary antibody in the blocking solution according to the manufacturer's instructions.

-

Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.

-

Wash the cells three times with PBS for 5 minutes each, protected from light.

-

-

Counterstaining:

-